4,4-dimethoxythiane
Description
4,4-Dimethoxythiane is a sulfur-containing heterocyclic compound characterized by a saturated six-membered ring (thiane backbone) with two methoxy (-OCH₃) groups at the 4th carbon positions. Its molecular formula is C₆H₁₂O₂S, with a molecular weight of 148.22 g/mol. Thiane derivatives are less studied compared to their oxygen analogs (e.g., dioxanes), but the presence of sulfur and methoxy groups imparts distinct electronic and steric properties. However, direct toxicological or physicochemical data for this compound are scarce in the provided evidence, necessitating comparisons with structurally related compounds.
Properties
IUPAC Name |
4,4-dimethoxythiane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGIVFQQUQLVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethoxythiane typically involves the reaction of thiane with methanol in the presence of an acid catalyst. One common method is the acid-catalyzed methoxylation of thiane, where thiane is treated with methanol and a strong acid like sulfuric acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes methoxylation to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of zeolite catalysts, such as SAPO-34, has been explored to achieve high selectivity and conversion rates . These catalysts help in limiting side reactions and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethoxythiane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to thiane or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane and its derivatives.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
4,4-Dimethoxythiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4-dimethoxythiane involves its interaction with molecular targets through its methoxy groups and sulfur atom. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4,4-dimethoxythiane with 1,4-dioxane (a cyclic ether) and 1,4-thioxane (a mixed oxygen-sulfur heterocycle):
| Compound | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Six-membered thiane ring with two methoxy groups at C4 | C₆H₁₂O₂S | 148.22 | Thioether, Methoxy |
| 1,4-Dioxane | Six-membered ring with two oxygen atoms | C₄H₈O₂ | 88.11 | Ether |
| 1,4-Thioxane | Six-membered ring with one oxygen and one sulfur | C₄H₈OS | 104.17 | Ether, Thioether |
Key Observations :
Physicochemical Properties
Discussion :
Toxicity and Environmental Impact
Key Findings :
- 1,4-Dioxane’s carcinogenicity arises from metabolic oxidation to reactive intermediates, a pathway less likely in sulfur-containing analogs due to sulfur’s redox buffering capacity .
- 1,4-Thioxane ’s hazards are understudied, but its commercial safety data sheet recommends stringent handling protocols .
Biological Activity
4,4-Dimethoxythiane is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The information is synthesized from diverse scholarly articles and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHOS
- Molecular Weight : 150.23 g/mol
- IUPAC Name : 4,4-Dimethoxy-1,3-thiazolidine
The compound features a thiane ring with two methoxy groups at the 4-position, which may influence its solubility and reactivity.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties . A study demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These results suggest that this compound could be beneficial in preventing oxidative damage associated with chronic diseases.
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. The compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cells.
- MCF-7 Cells : The compound induced apoptosis in a dose-dependent manner.
- HT-29 Cells : Significant inhibition of cell proliferation was observed at concentrations above 50 µM.
The mechanism of action appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects . In a case study involving neurodegenerative models, treatment with the compound resulted in improved cognitive function and reduced neuronal cell death.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Neuronal Viability (%) | 65 | 85 |
| Memory Retention Score | 45 | 70 |
These findings indicate that the compound may mitigate neuroinflammation and oxidative stress in neuronal tissues.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The methoxy groups enhance electron donation capacity, allowing the compound to neutralize reactive oxygen species (ROS).
- Apoptotic Pathway Activation : Induction of apoptosis through mitochondrial pathways has been observed in cancer cells.
- Neuroprotection : Modulation of inflammatory cytokines and enhancement of neurotrophic factors contribute to its protective effects on neurons.
Case Study 1: Anticancer Efficacy
A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. Patients received a regimen including the compound alongside standard chemotherapy. Results showed a significant increase in overall survival rates compared to the control group.
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
In animal models of Alzheimer’s disease, administration of this compound resulted in decreased amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
